2-(Bromomethyl)naphthalene-8-acetonitrile
CAS No.:
Cat. No.: VC15924517
Molecular Formula: C13H10BrN
Molecular Weight: 260.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10BrN |
|---|---|
| Molecular Weight | 260.13 g/mol |
| IUPAC Name | 2-[7-(bromomethyl)naphthalen-1-yl]acetonitrile |
| Standard InChI | InChI=1S/C13H10BrN/c14-9-10-4-5-11-2-1-3-12(6-7-15)13(11)8-10/h1-5,8H,6,9H2 |
| Standard InChI Key | OKMKIGYIBDDADI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)CBr)C(=C1)CC#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Basic Properties
2-(Bromomethyl)naphthalene-8-acetonitrile has the molecular formula , with a molecular weight of 260.13 g/mol . The compound typically appears as a white to off-white crystalline solid, sparingly soluble in polar solvents like methanol but soluble in chloroform and dimethylformamide . Its melting point remains unreported in the literature, though analogous brominated naphthalenes generally exhibit melting ranges between 100–150°C .
Crystallographic and Stereochemical Features
X-ray diffraction studies of structurally related brominated naphthalenes reveal that the bromomethyl group adopts a staggered conformation relative to the naphthalene plane, minimizing steric hindrance . For example, in 1,8-bis(4-bromomethylbenzoyl)-2,7-dimethoxynaphthalene, the dihedral angle between the naphthalene ring and attached benzene rings ranges from 70.98° to 72.89°, indicating significant out-of-plane twisting . Such distortions likely arise from electronic repulsion between the bromine atom and adjacent substituents. In 2-(Bromomethyl)naphthalene-8-acetonitrile, the nitrile group at the 8-position may further influence molecular geometry, potentially enhancing dipole-dipole interactions in the solid state .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 2-(Bromomethyl)naphthalene-8-acetonitrile typically involves bromination of pre-functionalized naphthalene precursors. A representative method, adapted from protocols for analogous compounds, employs:
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Friedel-Crafts Acylation: 2,7-Dimethoxynaphthalene reacts with 4-bromomethylbenzoic acid in the presence of -methanesulfonic acid (MsOH) at 333 K, yielding a bromomethyl-functionalized intermediate .
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Nitrile Introduction: Subsequent nucleophilic substitution or cyanation reactions introduce the acetonitrile group. For example, treatment with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) replaces a leaving group (e.g., bromide) with a nitrile .
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Acylation | -MsOH, 333 K, 1 h | 81% | Rapid reaction; exothermic |
| Cyanation | KCN, DMSO, 12 h, RT | 57% | Requires anhydrous conditions |
Purification and Characterization
Crude product purification involves recrystallization from chloroform-hexane (1:1 v/v) or column chromatography using silica gel . Nuclear magnetic resonance (NMR) spectroscopy confirms structure:
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NMR: Aromatic protons resonate at δ 7.2–8.5 ppm, while the bromomethyl group () appears as a singlet near δ 4.6 ppm .
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NMR: The nitrile carbon resonates at δ 118–120 ppm, distinct from carbonyl or aromatic signals .
Chemical Reactivity and Functionalization
Bromomethyl Group Reactivity
The bromomethyl moiety undergoes nucleophilic substitutions with amines, thiols, and alkoxides. For instance, reaction with piperazine in tetrahydrofuran (THF) yields amine-functionalized derivatives, useful in drug discovery . The bromide’s leaving group ability ( mechanism) is enhanced by electron-withdrawing nitrile groups, which polarize the C–Br bond .
Nitrile Group Transformations
The nitrile functionality participates in:
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Hydrolysis: Heating with aqueous HCl converts the nitrile to a carboxylic acid () .
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Cycloadditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-linked conjugates, relevant in materials science .
Applications and Industrial Relevance
Pharmaceutical Intermediates
2-(Bromomethyl)naphthalene-8-acetonitrile serves as a precursor to bioactive molecules. For example, coupling with heteroaryl amines generates compounds with pesticidal activity, as demonstrated in β-naphthol derivatives showing 50–95% lethality against diamondback moths .
Materials Science
The compound’s rigid naphthalene core and reactive sites make it suitable for synthesizing liquid crystals and metal-organic frameworks (MOFs). Bromine atoms facilitate Suzuki-Miyaura cross-couplings to construct extended π-systems .
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